

Org37684: A Technical Review of a Potent 5-HT2C Receptor Agonist

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Compound of Interest			
Compound Name:	Org37684		
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Oss, The Netherlands - **Org37684**, a research compound developed by Organon, is a potent and selective agonist for the serotonin 2C (5-HT2C) receptor. This technical guide provides a comprehensive overview of the available literature on **Org37684**, including its history, pharmacological profile, and the experimental methodologies used for its characterization. The information is intended for researchers, scientists, and professionals in the field of drug development.

History and Development

Org37684, with the chemical name (3S)-3-[(5-methoxy-2,3-dihydro-1H-inden-4-yl)oxy]pyrrolidine, was developed by Organon as part of their research program into 5-HT2C receptor agonists.[1] The primary rationale for the development of selective 5-HT2C agonists was the well-established role of this receptor in the regulation of appetite and food intake.[2] Activation of the 5-HT2C receptor was known to induce hypophagia (reduced food intake), making it a promising target for the development of anti-obesity therapeutics.[3] Org37684 emerged from these efforts as a compound with high potency and selectivity for the 5-HT2C receptor.[1] While it has been used in preclinical research, particularly in studies investigating feeding behavior, there is no publicly available evidence to suggest that Org37684 has been evaluated in human clinical trials.[4][5]

Pharmacological Profile

The pharmacological activity of **Org37684** is centered on its agonist activity at serotonin 5-HT2 receptors. It displays the highest affinity for the 5-HT2C subtype, with lower affinity for the 5-



HT2A and 5-HT2B subtypes.[1]

Quantitative Data

The following tables summarize the in vitro binding affinities and functional potencies of **Org37684** at human 5-HT2 receptor subtypes.

Table 1: In Vitro Binding Affinity of Org37684 at Human 5-HT2 Receptors

Receptor Subtype	pKi	Reference
5-HT2A	7.4	[1]
5-HT2B	6.8	[1]
5-HT2C	8.5	[1]

Table 2: In Vitro Functional Potency of Org37684 at Human 5-HT2C Receptors

Assay Parameter	Value	Reference
pEC50	8.17	[1]

In Vivo Pharmacodynamics

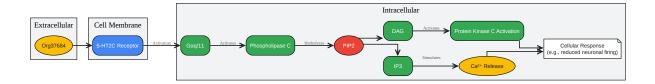
Preclinical studies in animal models have demonstrated the in vivo effects of **Org37684** consistent with its 5-HT2C agonist activity. Administration of **Org37684** to rats has been shown to induce a significant reduction in food intake, an effect that is blocked by 5-HT2C receptor antagonists.[3] This hypophagic effect underscores the potential of this compound as a tool for studying the central mechanisms of appetite control.[3]

Signaling Pathways

The 5-HT2C receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gαq/11 pathway.[6] Upon agonist binding, such as with **Org37684**, the receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[6] Emerging



evidence also suggests that 5-HT2C receptors can couple to other G proteins, including Gi/o and G12/13.[6]



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Caption: Org37684 activates the 5-HT2C receptor, leading to downstream signaling via the $G\alpha q/11$ pathway.

Experimental Protocols

The following sections describe the general methodologies employed in the characterization of **Org37684** and other 5-HT2C receptor agonists.

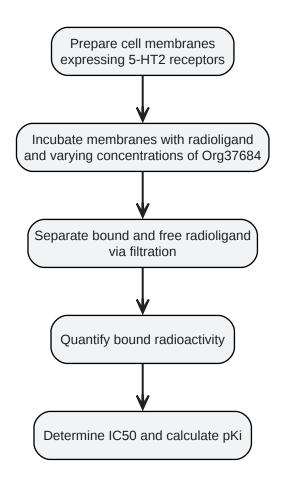
Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of a compound for a specific receptor.

- Objective: To determine the pKi of Org37684 at human 5-HT2A, 5-HT2B, and 5-HT2C receptors.
- Methodology:
 - Membrane Preparation: Cell membranes expressing the recombinant human 5-HT2A, 5-HT2B, or 5-HT2C receptors are prepared.
 - Radioligand: A specific radiolabeled ligand, such as [3H]-ketanserin for 5-HT2A receptors or [3H]-mesulergine for 5-HT2B and 5-HT2C receptors, is used.[7]



- Competition Binding: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (Org37684).
- Separation and Counting: The bound and free radioligand are separated by rapid filtration, and the amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.
- Data Analysis: The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
 The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation. The pKi is the negative logarithm of the Ki.



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Caption: Workflow for determining the binding affinity of **Org37684** using a radioligand binding assay.

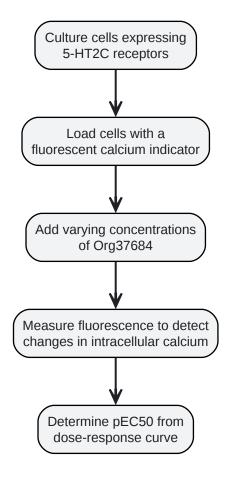


Functional Assays (Calcium Flux)

Functional assays are used to measure the efficacy and potency of a compound in activating a receptor.

- Objective: To determine the pEC50 of Org37684 for the activation of the human 5-HT2C receptor.
- Methodology:
 - Cell Culture: Cells stably expressing the human 5-HT2C receptor are cultured.
 - Calcium Indicator Loading: The cells are loaded with a fluorescent calcium indicator dye (e.g., Fluo-4 AM).
 - Compound Addition: Varying concentrations of the test compound (Org37684) are added to the cells.
 - Fluorescence Measurement: The change in intracellular calcium concentration is measured by detecting the fluorescence of the calcium indicator dye using a fluorescence plate reader.
 - Data Analysis: The EC50 value (the concentration of the agonist that produces 50% of the maximal response) is determined by plotting the fluorescence response against the logarithm of the agonist concentration and fitting the data to a sigmoidal dose-response curve. The pEC50 is the negative logarithm of the EC50.





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Caption: Workflow for determining the functional potency of **Org37684** using a calcium flux assay.

Conclusion

Org37684 is a valuable research tool for investigating the physiological and pathological roles of the 5-HT2C receptor. Its high potency and selectivity have made it a useful compound in preclinical studies, particularly in the context of appetite regulation. While its development for clinical use in obesity appears to have been discontinued, the data gathered on **Org37684** contribute to the broader understanding of 5-HT2C receptor pharmacology and its potential as a therapeutic target. Further research could explore the pharmacokinetics of this compound and its potential utility in other CNS disorders where 5-HT2C receptor modulation may be beneficial.



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References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Similarities between the Binding Sites of SB-206553 at Serotonin Type 2 and Alpha7
 Acetylcholine Nicotinic Receptors: Rationale for Its Polypharmacological Profile | PLOS One [journals.plos.org]
- 4. Pharmacological targeting of the serotonergic system for the treatment of obesity PMC [pmc.ncbi.nlm.nih.gov]
- 5. Agonists of the serotonin 5-HT2C receptor: preclinical and clinical progression in multiple diseases PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism -PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (1R, 3S)-(-)-Trans-PAT: A novel full-efficacy serotonin 5-HT2C receptor agonist with 5-HT2A and 5-HT2B receptor inverse agonist/antagonist activity PMC [pmc.ncbi.nlm.nih.gov]
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